(15N2)-1H-Imidazole: A Technical Guide for Advanced Research Applications
(15N2)-1H-Imidazole: A Technical Guide for Advanced Research Applications
Abstract: This guide provides an in-depth technical overview of (15N2)-1H-Imidazole, a stable isotope-labeled compound essential for advanced research in structural biology, metabolic analysis, and drug development. We will explore its core physicochemical properties, delve into its critical applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of (15N2)-1H-Imidazole to achieve high-fidelity data and deeper mechanistic insights.
Core Physicochemical Properties
(15N2)-1H-Imidazole is a derivative of the heterocyclic aromatic compound imidazole, where both nitrogen atoms in the five-membered ring are replaced with the stable isotope Nitrogen-15 (¹⁵N). This specific labeling imparts unique properties that are invaluable for various analytical techniques, without altering the compound's fundamental chemical reactivity.
The imidazole ring is a crucial component of many biomolecules, most notably the side chain of the amino acid histidine.[1] Its amphoteric nature, with a pKa of approximately 7.0 for its conjugate acid, allows it to function as both a proton donor and acceptor under physiological conditions.[2][3] This property is central to its role in enzyme catalysis and metal ion coordination.[4]
Table 1: Key Properties of (15N2)-1H-Imidazole
| Property | Value | Source |
| Chemical Formula | C₃H₄¹⁵N₂ | [5] |
| Exact Mass | 70.03151792 Da | [5] |
| CAS Number | 74362-46-2 | [5] |
| Natural Abundance of ¹⁵N | ~0.37% | [6][7] |
| Typical Isotopic Purity | ≥98 atom % ¹⁵N | [5] |
| Appearance | White to pale yellow solid | [3] |
| pKa (Conjugate Acid) | ~7.0 | [2] |
Foundational Applications in Scientific Research
The primary utility of (15N2)-1H-Imidazole stems from the nuclear properties of the ¹⁵N isotope. Unlike the highly abundant ¹⁴N isotope, which has a nuclear spin of 1 and suffers from quadrupolar broadening in NMR, ¹⁵N has a nuclear spin of 1/2.[8][9] This fundamental difference results in sharp, well-resolved NMR signals, making it an ideal probe for detailed molecular structure analysis.[6]
High-Resolution NMR Spectroscopy
Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular NMR.[10] It enables a suite of multidimensional experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which are impossible with unlabeled samples.
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Protein Structural Biology: In protein science, ¹⁵N labeling is indispensable for determining structures, studying protein-ligand interactions, and investigating dynamic processes.[10] (15N2)-1H-Imidazole can be used as a precursor to biosynthetically produce ¹⁵N-labeled histidine. The ¹⁵N signals from the histidine side chain provide unique probes for:
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Active Site Analysis: Histidine residues are frequently found in the active sites of enzymes, where they participate in catalysis. Monitoring the ¹⁵N chemical shifts of these residues upon substrate or inhibitor binding provides direct evidence of interaction and can reveal mechanistic details.[4]
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Tautomerism and Protonation States: The imidazole ring can exist in different tautomeric and protonation states, which are often critical for its function. ¹⁵N NMR is an exceptionally effective method for distinguishing between these states due to the significant changes in ¹⁵N chemical shifts upon protonation (~30 ppm).[2][8]
-
pH Sensing: The sensitivity of the imidazole ¹⁵N chemical shift to protonation makes (15N2)-1H-Imidazole a promising agent for in vivo pH sensing, particularly when combined with hyperpolarization techniques that dramatically enhance the NMR signal.[1][2]
-
-
Nucleic Acid and Heterocycle Studies: ¹⁵N NMR is a powerful tool for investigating the structure of nitrogen-rich heterocycles.[8] Labeling allows for the unambiguous assignment of signals and the analysis of hydrogen bonding and tautomeric equilibria in complex systems.[11]
Isotopic Tracer for Mass Spectrometry and Metabolic Studies
In mass spectrometry, the mass shift introduced by the two ¹⁵N atoms allows labeled molecules to be easily distinguished from their unlabeled counterparts.[10] This makes (15N2)-1H-Imidazole a valuable tool for:
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Metabolic Flux Analysis: By providing cells or organisms with (15N2)-1H-Imidazole as a precursor, researchers can trace the metabolic fate of the imidazole ring as it is incorporated into histidine and other downstream metabolites.[9][12] This technique, known as stable isotope probing (SIP), is crucial for mapping metabolic pathways and understanding nitrogen flow in biological systems.[7][13]
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Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹⁵N-labeled amino acids are used to create a "heavy" standard for the precise quantification of protein abundance changes between different cell populations.[8]
Experimental Protocols and Methodologies
The successful application of (15N2)-1H-Imidazole requires robust and validated experimental protocols. Here, we detail a workflow for its use in producing an isotopically labeled protein for NMR analysis.
Protocol: Biosynthetic Labeling of Histidine Residues in Recombinant Proteins
This protocol describes the incorporation of ¹⁵N-labeled histidine, derived from (15N2)-1H-Imidazole, into a target protein using a histidine-auxotrophic strain of E. coli. This approach ensures that the label is directed specifically to histidine residues.
Rationale: Histidine auxotrophs are strains of E. coli that cannot synthesize their own histidine and must acquire it from the growth medium.[4] By providing (15N2)-1H-Imidazole as the sole precursor for the imidazole ring, we can ensure efficient and specific labeling of the protein's histidine residues.
Materials:
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Histidine-auxotrophic E. coli strain (e.g., ATCC 23858) transformed with the expression plasmid for the protein of interest.
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M9 minimal media components.
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(15N2)-1H-Imidazole (≥98% isotopic purity).
-
Other required amino acids (unlabeled), excluding histidine.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Appropriate antibiotic for plasmid selection.
Step-by-Step Methodology:
-
Starter Culture: Inoculate 50 mL of LB medium (supplemented with the appropriate antibiotic) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Adaptation to Minimal Media: Pellet the overnight culture by centrifugation (5,000 x g, 10 min). Wash the pellet twice with sterile M9 salts to remove any residual LB medium.
-
Main Culture Inoculation: Resuspend the washed pellet in 1 L of M9 minimal medium supplemented with all necessary amino acids (except histidine), glucose (as a carbon source), and the appropriate antibiotic. Add (15N2)-1H-Imidazole to a final concentration of 50-100 mg/L.
-
Causality Note: Washing the cells is critical to prevent dilution of the ¹⁵N label with unlabeled histidine from the rich starter medium. The concentration of (15N2)-1H-Imidazole may need optimization depending on the expression level of the target protein.
-
-
Growth and Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 12-18 hours to allow for proper protein folding and expression.
-
Harvest and Validation: Harvest the cells by centrifugation. Purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if using a His-tagged protein).
-
Self-Validation: Confirm the incorporation of the ¹⁵N label using mass spectrometry. The mass of the purified protein should show an increase corresponding to the number of histidine residues multiplied by two (for the two ¹⁵N atoms per imidazole ring).
Workflow: Analysis by ¹H-¹⁵N HSQC NMR
This workflow outlines the key stages for analyzing the ¹⁵N-labeled protein sample using a 2D ¹H-¹⁵N HSQC experiment. This is the primary experiment used to visualize the amide backbone and certain side-chain signals (like histidine) of a protein.
Caption: Workflow for NMR analysis of a ¹⁵N-labeled protein sample.
Spectroscopic Data and Interpretation
The chemical shifts of the nitrogen atoms in (15N2)-1H-Imidazole are highly sensitive to their chemical environment, including solvent, pH, and coordination to metal ions.
Table 2: Representative NMR Chemical Shifts
| Nucleus | Unprotonated Imidazole (in CH₂Cl₂) ¹ | Protonated Imidazolium ¹ | Notes |
| ¹⁵N | ~205-225 ppm | ~175-195 ppm | The protonated form shows a significant upfield shift (~30 ppm)[2]. Shifts are relative to a standard like liquid ammonia. |
| ¹H (C2-H) | ~7.7 ppm | ~8.7 ppm | The C2-H proton is the most deshielded. |
| ¹H (C4/C5-H) | ~7.1 ppm | ~7.6 ppm | Due to rapid tautomerization, the C4-H and C5-H protons are equivalent in the unprotonated form. |
¹Note: Absolute chemical shift values can vary significantly based on solvent, concentration, temperature, and reference standard. The values provided are illustrative approximations based on literature data.[14][15]
Interpretation: In a ¹H-¹⁵N HSQC spectrum of a protein labeled via this method, each histidine side chain will produce a correlation peak. The position of this peak provides a unique fingerprint. Changes in its chemical shift upon addition of a ligand, a change in pH, or a mutation can be interpreted to understand changes in the local electronic environment, binding events, or shifts in the tautomeric equilibrium.
Conclusion
(15N2)-1H-Imidazole is a powerful and versatile tool for modern scientific inquiry. Its utility in NMR spectroscopy provides unparalleled, atom-specific insights into molecular structure, dynamics, and function.[6] Concurrently, its application as a tracer in mass spectrometry enables precise mapping of metabolic pathways and quantitative analysis of complex biological systems.[7] The protocols and data presented in this guide serve as a foundation for researchers to effectively harness the capabilities of this essential isotopic labeling reagent, pushing the boundaries of discovery in biology, chemistry, and medicine.
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